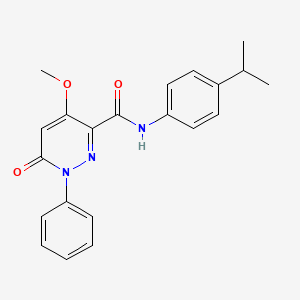

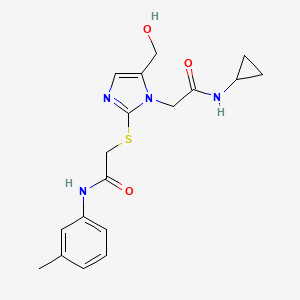

![molecular formula C18H23N3O3 B2487411 N1-丁基-N2-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)草酰胺 CAS No. 898427-68-4](/img/structure/B2487411.png)

N1-丁基-N2-(3-氧代-1,2,3,5,6,7-六氢吡啶并[3,2,1-ij]喹啉-9-基)草酰胺

描述

Synthesis Analysis

Quinoxalines can be synthesized through oxidative cyclization processes, as demonstrated by Faizi et al. (2018), where organic salts related to the quinoxaline family were synthesized using metal-free, mild reaction conditions leading to high yields and purity (Faizi et al., 2018). Additionally, Aoyama et al. (2018) developed a simple and efficient method for synthesizing dihydropyrazin-2(1H)-one oximes and quinoxalin-2(1H)-one oximes derivatives, highlighting the versatility in generating novel compounds within this chemical class (Aoyama et al., 2018).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives has been extensively characterized using techniques such as NMR, MS, IR, UV–vis spectroscopy, and X-ray crystallography. For instance, the crystal structure of related compounds reveals non-planar configurations and hydrogen-bonded cyclic anion–water units, forming one-dimensional ribbons, which are essential for understanding the compound's chemical behavior (Faizi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives include metal-free oxidative coupling and decarboxylative acylation, which demonstrate the compound's reactivity and potential for functionalization. Sharma et al. (2020) described a metal-free method for C-3 functionalization of quinoxalin-2(1H)-ones, showcasing the compound's ability to undergo cross-dehydrogenative coupling under metal-free conditions (Sharma et al., 2020). Zeng et al. (2017) also highlighted the synthesis of 3-acyl quinoxalin-2(1H)-ones via direct C-H bond acylation, emphasizing the chemical versatility of these compounds (Zeng et al., 2017).

科学研究应用

合成化学应用

对喹喔啉酮衍生物及其类似物的合成和修饰引起了广泛关注,因为它们在生物活性化合物中具有结构相关性。例如,一项研究详细介绍了喹喔啉-2(1H)-酮的无金属C3-烷氧羰化反应,突出了在温和条件下通过氧化偶联制备喹喔啉-3-羰基化合物的方法(Xie et al., 2019)。同样,通过氧化环化合成有机盐的方法已经被探索,展示了创造具有有趣电子和结构性质的新化合物的潜力(Faizi et al., 2018)。

生物活性

喹喔啉衍生物展示了广泛的生物活性。一项关于碘催化的C-N键形成的重要研究提出了一种合成3-氨基喹喔啉酮的方法,这对于药物应用非常重要(Gupta et al., 2017)。此外,某些喹喔啉衍生物已被确定为化学传感器,展示了对金属离子的选择性和敏感性,这对于环境和生物监测至关重要(Yang et al., 2015)。

材料科学和腐蚀抑制

喹喔啉衍生物也被研究用于材料科学领域,特别是作为腐蚀抑制剂。一项关于喹喔啉N,N'-二氧化物衍生物的研究评估了它们作为除草剂的功效,并探讨了它们的作用机制,突出了这些化合物在农业化学中的作用(Cerecetto et al., 2000)。此外,在酸性介质中喹喔啉衍生物对低碳钢的腐蚀抑制已被广泛研究,强调了它们在工业应用中的重要性(Olasunkanmi et al., 2016)。

作用机制

属性

IUPAC Name |

N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3/c1-2-3-8-19-17(23)18(24)20-14-10-12-5-4-9-21-15(22)7-6-13(11-14)16(12)21/h10-11H,2-9H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXFMKPIXJUYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401323407 | |

| Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49678268 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N1-butyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide | |

CAS RN |

898427-68-4 | |

| Record name | N-butyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401323407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2487328.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-6-pyrazol-1-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2487336.png)

![[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2487337.png)

![N-(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ylmethyl)but-2-ynamide](/img/structure/B2487342.png)

![(6-Methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2487348.png)

![N-(2,4-difluorophenyl)-3-[(2-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2487350.png)